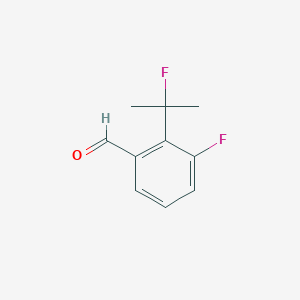
3-(Ethylamino)cyclobutanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Ethylamino)cyclobutanol is an organic compound characterized by a cyclobutane ring substituted with an ethylamino group and a hydroxyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Ethylamino)cyclobutanol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, cyclobutanol can be synthesized via the reduction of cyclobutanone using metal hydrides . Another method involves the Demjanov rearrangement of cyclobutylamine with nitrous acid .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as reaction parameters such as temperature and pressure, are crucial for efficient production.
Analyse Chemischer Reaktionen
Types of Reactions: 3-(Ethylamino)cyclobutanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form cyclobutanone.
Reduction: Cyclobutanone can be reduced back to cyclobutanol using metal hydrides.
Substitution: The ethylamino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Metal hydrides such as lithium aluminum hydride are commonly used.
Substitution: Reagents such as alkyl halides and amines can be used for substitution reactions.
Major Products:
Oxidation: Cyclobutanone
Reduction: Cyclobutanol
Substitution: Various substituted cyclobutanol derivatives
Wissenschaftliche Forschungsanwendungen
3-(Ethylamino)cyclobutanol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 3-(Ethylamino)cyclobutanol involves its interaction with specific molecular targets and pathways. For instance, the compound can undergo radical cyclization reactions, leading to the formation of complex structures . The presence of the ethylamino group allows for interactions with various biological targets, potentially influencing cellular processes.
Vergleich Mit ähnlichen Verbindungen
3-(Ethylamino)cyclobutanol can be compared with other cyclobutanol derivatives and similar compounds:
Cyclobutanol: Lacks the ethylamino group, making it less versatile in substitution reactions.
Cyclobutylamine: Contains an amino group instead of a hydroxyl group, leading to different reactivity.
Cyclobutanone: The oxidized form of cyclobutanol, used as an intermediate in various reactions.
The unique combination of the ethylamino and hydroxyl groups in this compound provides it with distinct chemical properties and reactivity, making it a valuable compound for research and industrial applications.
Eigenschaften
Molekularformel |
C6H13NO |
|---|---|
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
3-(ethylamino)cyclobutan-1-ol |
InChI |
InChI=1S/C6H13NO/c1-2-7-5-3-6(8)4-5/h5-8H,2-4H2,1H3 |
InChI-Schlüssel |
JKPSRIVNHPZNDF-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC1CC(C1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[(4-Chlorophenyl)(2-hydroxy-4,4-dimethyl-6-oxo-1-cyclohexen-1-yl)methyl]-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B14913097.png)
![(S)-5-(Benzyloxy)-1-(chloromethyl)-9-methyl-2,3-dihydro-1H-benzo[e]indole hydrochloride](/img/structure/B14913102.png)
![4-chloro-N-{4-[(3,4-dihydro-1H-isochromen-1-ylmethyl)carbamoyl]phenyl}benzamide](/img/structure/B14913107.png)






![N-[2-(pyridin-4-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B14913155.png)


![3-{[(2,5-Dimethylphenyl)amino]methyl}-1,3-thiazolidine-2,4-dione](/img/structure/B14913170.png)

